molecular formula C19H15F8NO2 B15021129 3-methyl-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide

3-methyl-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide

Cat. No.: B15021129
M. Wt: 441.3 g/mol
InChI Key: FCEMVQOAXPYAMU-UHFFFAOYSA-N
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Description

3-methyl-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a 3-methyl group and an octafluoropentyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 2-aminophenol to yield 3-methyl-N-(2-hydroxyphenyl)benzamide. The final step involves the etherification of the hydroxyl group with 2,2,3,3,4,4,5,5-octafluoropentanol under basic conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorinated ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: 3-methylbenzoic acid derivatives.

    Reduction: 3-methyl-N-(2-aminophenyl)benzamide.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

3-methyl-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials due to its unique fluorinated structure.

Mechanism of Action

The mechanism of action of 3-methyl-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide involves its interaction with specific molecular targets. The fluorinated ether linkage enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-(2-hydroxyphenyl)benzamide: Lacks the fluorinated ether linkage, resulting in different chemical properties.

    N-(2-hydroxyphenyl)benzamide: Similar core structure but without the methyl and fluorinated ether groups.

    3-methylbenzoic acid: Precursor in the synthesis, lacks the amide and ether functionalities.

Uniqueness

3-methyl-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide is unique due to its combination of a benzamide core with a fluorinated ether linkage. This structure imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H15F8NO2

Molecular Weight

441.3 g/mol

IUPAC Name

3-methyl-N-[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)phenyl]benzamide

InChI

InChI=1S/C19H15F8NO2/c1-11-5-4-6-12(9-11)15(29)28-13-7-2-3-8-14(13)30-10-17(22,23)19(26,27)18(24,25)16(20)21/h2-9,16H,10H2,1H3,(H,28,29)

InChI Key

FCEMVQOAXPYAMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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